1-(2-Methoxyethyl)-2-methylpiperazine

Descripción general

Descripción

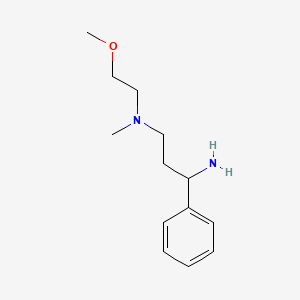

“1-(2-Methoxyethyl)-2-methylpiperazine” is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 . It is a liquid at 20°C and is air sensitive . It is also known by other names such as "Methyl 2-(1-Piperazinyl)ethyl Ether" .

Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyethyl)-2-methylpiperazine” were not found, a related compound, 2-methoxyethyl phenylcyanoacrylates, was synthesized by Knoevenagel condensation . This method involved the reaction of appropriate benzaldehydes with O 2-methoxyethyl cyanoacetate, catalyzed by base, piperidine H .

Molecular Structure Analysis

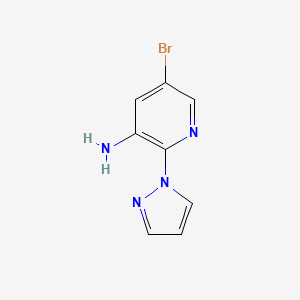

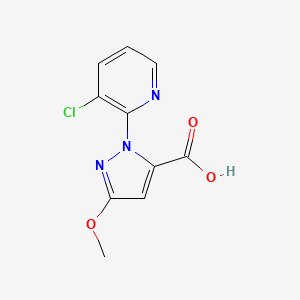

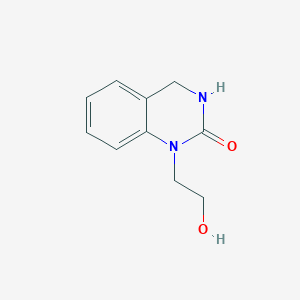

The molecular structure of “1-(2-Methoxyethyl)-2-methylpiperazine” can be represented by the SMILES string "COCCN1CCNCC1" . The InChI Key for this compound is "BMEMBBFDTYHTLH-UHFFFAOYSA-N" .

Physical And Chemical Properties Analysis

“1-(2-Methoxyethyl)-2-methylpiperazine” is a colorless to almost colorless clear liquid . It has a boiling point of 101°C/20 mmHg, a flash point of 75°C, and a specific gravity of 0.97 at 20/20 . The refractive index of this compound is 1.47 .

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Effects

1-(2-Methoxyethyl)-2-methylpiperazine derivatives have been explored for their potential antidepressant and anxiolytic effects. A study focused on two phenylpiperazine derivatives, demonstrating their high affinity for various receptors, including serotonergic, adrenergic, and dopaminergic receptors. These compounds showed potent antidepressant-like activity and anxiolytic-like properties in animal models, indicating a strong involvement of the serotonergic system, particularly the 5-HT1A receptor, in their actions (Pytka et al., 2015).

Anti-platelet Actions

Research on 1-(2-Methoxyethyl)-2-methylpiperazine related compounds has shown significant anti-platelet actions. One study described the effects of a compound known as FR122047, highlighting its potency in inhibiting human and guinea-pig platelet aggregation more effectively than aspirin. These findings suggest potential applications in developing new anti-platelet agents (Dohi et al., 1993).

ABCB1 Inhibitors

Compounds with a 1-(2-Methoxyethyl)-2-methylpiperazine structure have been evaluated for their role as ABCB1 inhibitors. A study demonstrated that certain derivatives, specifically N-4-methylpiperazine, showed potent inhibitory activity, indicating their potential use in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).

Serotonin Ligands

The development of arylpiperazine derivatives with a focus on their affinity for 5-HT1A serotonin ligands has been a significant area of research. These compounds have been shown to possess high affinity for these receptors, suggesting potential applications in neuropsychiatric disorders (Glennon et al., 1988).

Sigma Receptor Ligands

Research on 1-(2-Methoxyethyl)-2-methylpiperazine derivatives as σ receptor ligands has revealed their potential in developing antineoplastic agents and PET diagnosis agents. These compounds exhibited high affinities for σ2 receptors, indicating their relevance in cancer research and imaging studies (Berardi et al., 2004).

Bioactivity of Mannich Bases with Piperazines

The synthesis and evaluation of Mannich bases containing piperazine structures, including 1-(2-Methoxyethyl)-2-methylpiperazine derivatives, have shown promise in cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These compounds could lead to new therapeutics in cancer and other diseases (Gul et al., 2019).

Safety and Hazards

This compound is combustible and causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOQNROQRIISTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

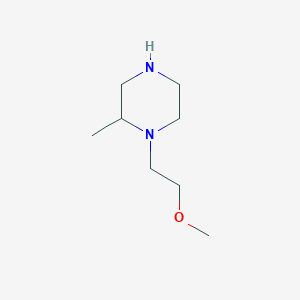

CC1CNCCN1CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-2-methylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)